N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine Methyl Ester
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Overview
Description
N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine Methyl Ester is a protected amino acid derivative. It is commonly used in peptide synthesis due to its stability and reactivity. The compound’s structure includes a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and methoxy and methyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine Methyl Ester typically involves multiple steps:
Protection of the Amino Group: The amino group of L-tyrosine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Fluorination: The aromatic ring is fluorinated using a fluorinating agent like Selectfluor.
Methoxylation and Methylation: The hydroxyl group on the aromatic ring is converted to a methoxy group using methyl iodide (MeI) in the presence of a base.
Esterification: The carboxyl group is esterified using methanol and a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous base (e.g., NaOH) for ester hydrolysis.
Deprotection: Trifluoroacetic acid (TFA) for Boc group removal.
Substitution: Nucleophiles like amines or thiols for aromatic substitution.
Major Products
Hydrolysis: Yields the free carboxylic acid derivative.
Deprotection: Yields the free amine derivative.
Substitution: Yields various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine Methyl Ester has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Medicinal Chemistry: Investigated for its potential in drug development due to its unique structural features.
Biological Studies: Used in studies involving enzyme-substrate interactions and protein modifications.
Industrial Applications: Employed in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Boc Group: Provides protection to the amino group, preventing unwanted reactions during synthesis.
Fluorine Atom: Influences the compound’s reactivity and stability, often enhancing binding affinity in biological systems.
Methoxy and Methyl Groups: Affect the compound’s solubility and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-L-tyrosine Methyl Ester: Lacks the fluorine and methoxy groups, making it less reactive in certain contexts.
N-tert-Butoxycarbonyl-2-fluoro-L-tyrosine Methyl Ester: Similar but lacks the methoxy and methyl groups, affecting its solubility and reactivity.
Uniqueness
N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine Methyl Ester is unique due to its combination of protecting groups and functional modifications, which enhance its utility in peptide synthesis and medicinal chemistry .
Properties
IUPAC Name |
methyl (2S)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO6/c1-17(2,3)25-16(21)19-12(15(20)24-6)7-10-8-13(22-4)14(23-5)9-11(10)18/h8-9,12H,7H2,1-6H3,(H,19,21)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGLZBFKZWVZOE-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)OC)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1F)OC)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80741242 |
Source
|
Record name | Methyl N-(tert-butoxycarbonyl)-2-fluoro-5-methoxy-O-methyl-L-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80741242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853759-49-6 |
Source
|
Record name | Methyl N-(tert-butoxycarbonyl)-2-fluoro-5-methoxy-O-methyl-L-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80741242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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